molecular formula C14H10BrN5O2S B4328374 3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-tetrazol-1-yl)pyridine

3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-tetrazol-1-yl)pyridine

Cat. No. B4328374
M. Wt: 392.23 g/mol
InChI Key: DRKJFLVLGKBGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-tetrazol-1-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biology.

Mechanism of Action

The exact mechanism of action of 3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-tetrazol-1-yl)pyridine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and neurodegenerative disorders.
Biochemical and Physiological Effects:
3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-tetrazol-1-yl)pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in the body, inhibit the growth of cancer cells, and protect neurons from damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-tetrazol-1-yl)pyridine in lab experiments is its potential to inhibit the activity of specific enzymes and proteins, making it a useful tool for studying their functions. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-tetrazol-1-yl)pyridine. Some possible areas of research include further studies on its anti-inflammatory, anti-cancer, and neuroprotective properties, as well as investigations into its potential use in the treatment of specific diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on developing new synthesis methods for this compound or modifying its structure to enhance its properties.

Scientific Research Applications

3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-tetrazol-1-yl)pyridine has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-[5-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]tetrazol-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN5O2S/c15-11-5-13-12(21-8-22-13)4-9(11)7-23-14-17-18-19-20(14)10-2-1-3-16-6-10/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKJFLVLGKBGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CSC3=NN=NN3C4=CN=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-tetrazol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-tetrazol-1-yl)pyridine
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3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-tetrazol-1-yl)pyridine
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3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-tetrazol-1-yl)pyridine
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3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-tetrazol-1-yl)pyridine
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3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-tetrazol-1-yl)pyridine
Reactant of Route 6
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3-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-tetrazol-1-yl)pyridine

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